Cas no 20389-10-0 (2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid)

2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
- 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid
- 2-(3-CHLORO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- 4-Quinolinecarboxylicacid, 2-(3-chlorophenyl)-
- 2-(3-Chlor-phenyl)-chinolin-4-carbonsaeure
- MFCD02055964
- DTXSID60298522
- NSC123857
- 4-Quinolinecarboxylic acid, 2-(3-chlorophenyl)-
- CHEMBL5208237
- AK-968/15360590
- FT-0637990
- 3Y-0933
- AKOS003395836
- SCHEMBL1905456
- BIM-0046689.P001
- 4-Quinolinecarboxylicacid,2-(3-chlorophenyl)-
- CS-0207273
- 2-(3-chlorophenyl)quinoline-4-carboxylicacid
- NCGC00297004-01
- Oprea1_641115
- NSC-123857
- 878107-42-7
- 20389-10-0
- J-505778
- CBMicro_046560
- AB00285064-02
- CCG-4089
- SB68697
- NSC 123857
- G68704
- STK424425
- ALBB-000430
- BBL016543
- 2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid
-
- MDL: MFCD02055964
- インチ: InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)
- InChIKey: QPDXYIKQOBZSGQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 283.04000
- どういたいしつりょう: 283.040006
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.373
- ゆうかいてん: 214
- ふってん: 483.3°Cat760mmHg
- フラッシュポイント: 246.1°C
- PSA: 50.19000
- LogP: 4.25340
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB235149-5 g |
2-(3-Chlorophenyl)-4-quinolinecarboxylic acid; 95% |
20389-10-0 | 5g |
€368.40 | 2022-06-11 | ||
abcr | AB235149-1g |
2-(3-Chlorophenyl)-4-quinolinecarboxylic acid, 95%; . |
20389-10-0 | 95% | 1g |
€173.00 | 2024-04-18 | |
Apollo Scientific | OR14370-1g |
2-(3-Chlorophenyl)-4-quinolinecarboxylic acid |
20389-10-0 | 1g |
£164.00 | 2025-02-19 | ||
TRC | C375545-500mg |
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid |
20389-10-0 | 500mg |
$ 160.00 | 2022-04-01 | ||
Chemenu | CM112894-5g |
2-(3-chlorophenyl)quinoline-4-carboxylic acid |
20389-10-0 | 95% | 5g |
$790 | 2021-08-06 | |
Apollo Scientific | OR14370-5g |
2-(3-Chlorophenyl)-4-quinolinecarboxylic acid |
20389-10-0 | 5g |
£506.00 | 2025-02-19 | ||
Alichem | A189006167-5g |
2-(3-Chlorophenyl)quinoline-4-carboxylic acid |
20389-10-0 | 95% | 5g |
$819.00 | 2023-09-02 | |
Fluorochem | 014401-5g |
2-(3-Chlorophenyl)quinoline-4-carboxylic acid |
20389-10-0 | 95% | 5g |
£257.00 | 2022-03-01 | |
Ambeed | A110487-250mg |
2-(3-Chlorophenyl)quinoline-4-carboxylic acid |
20389-10-0 | 95% | 250mg |
$81.0 | 2024-04-22 | |
A2B Chem LLC | AB04997-250mg |
2-(3-Chlorophenyl)-4-quinolinecarboxylic acid |
20389-10-0 | 95 | 250mg |
$90.00 | 2024-04-20 |
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acidに関する追加情報
Recent Advances in the Study of 2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid (CAS 20389-10-0)
2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid (CAS 20389-10-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthesis methods, and biological activities, positioning it as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanisms of action and potential clinical applications.
The compound's structure, characterized by a quinoline core substituted with a 3-chlorophenyl group and a carboxylic acid moiety, contributes to its unique chemical and biological properties. Recent research has focused on optimizing its synthesis to improve yield and purity, with novel catalytic methods showing promise. Additionally, studies have investigated its interactions with various biological targets, including enzymes and receptors, shedding light on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
One of the most notable findings in recent years is the compound's inhibitory effects on specific kinases involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to modulate key signaling molecules, reducing inflammation and oxidative stress. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary data indicate that 2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid may exhibit synergistic effects when combined with existing therapeutics, enhancing their efficacy while minimizing side effects.
Another area of active research is the compound's potential anticancer properties. Recent studies have shown that it can induce apoptosis in certain cancer cell lines by targeting mitochondrial pathways and inhibiting cell proliferation. The compound's ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development. Researchers are currently exploring its mechanisms of action at the molecular level, with a focus on identifying specific biomarkers that could predict patient response to treatment.
Despite these promising findings, challenges remain in translating the compound's potential into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further research. Recent efforts have focused on structural modifications to improve these properties while maintaining the compound's biological activity. Additionally, advanced formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance its therapeutic efficacy.
In conclusion, 2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid (CAS 20389-10-0) represents a promising scaffold for drug development, with diverse potential applications in inflammation and oncology. Ongoing research continues to uncover its mechanisms of action and optimize its pharmacological properties. As the scientific community gains a deeper understanding of this compound, it is expected to play an increasingly important role in the development of novel therapeutics. Future studies should focus on advancing preclinical evaluations and exploring its potential in combination therapies to maximize its clinical impact.
20389-10-0 (2-(3-Chlorophenyl)-4-quinolinecarboxylic Acid) 関連製品
- 6265-23-2(2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid)
- 132-60-5(Cinchophen)
- 13605-87-3(2-(Naphthalen-2-yl)quinoline-4-carboxylic acid)
- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)
- 706819-84-3(1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid)
- 1797876-24-4(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 791777-96-3(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
- 952982-70-6(2-fluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 1785685-56-4(6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
